1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione
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Overview
Description
1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione is a compound that features both imidazole and pyrrolidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione typically involves the reaction of an imidazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of 1-(3-chloropropyl)-1H-imidazole and pyrrolidine-2,5-dione in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbon of the chloropropyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines derived from the reduction of the imidazole ring.
Substitution: Alkylated or acylated derivatives of the imidazole ring.
Scientific Research Applications
1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Contains an imidazole ring with a propylamine substituent.
1-(3-Chloropropyl)imidazole: Contains an imidazole ring with a chloropropyl substituent.
Pyrrolidine-2,5-dione: A simple pyrrolidine derivative without the imidazole ring.
Uniqueness
1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione is unique due to the combination of both imidazole and pyrrolidine moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
500218-85-9 |
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Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(3-imidazol-1-ylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H13N3O2/c14-9-2-3-10(15)13(9)6-1-5-12-7-4-11-8-12/h4,7-8H,1-3,5-6H2 |
InChI Key |
ZPIUOWQZILNKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCN2C=CN=C2 |
Origin of Product |
United States |
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